
NSC5844
Overview
Description
Mechanism of Action
Target of Action
NSC5844, also known as RE-640, is a 4-aminoquinoline derivative . The primary target of this compound is Plasmodium , a parasite that causes malaria . It also has C-C chemokine receptor type 1 (CCR1)-agonistic properties .
Mode of Action
This compound interacts with its targets by inhibiting the growth of chloroquine-sensitive (D-6) and -resistant (W-2) clones of P. falciparum . This interaction results in cytotoxic effects on the parasite .
Result of Action
This compound exhibits antitumor and antimalarial activity . In vitro, it has shown antitumor activity with GI50s of 7.35 ± 0.10 μM and 14.80 ± 0.35 μM against MDA-MB-468 and MCF-7 cells, respectively . It is cytotoxic to P. falciparum, inhibiting the growth of chloroquine-sensitive (D-6) and -resistant (W-2) clones of P. falciparum .
Biochemical Analysis
Biochemical Properties
NSC5844 interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit increased activity in MDA-MB-468 cells
Cellular Effects
This compound has shown to influence cell function in various ways. It inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It is known to inhibit the growth of P. falciparum strains that are sensitive and resistant to chloroquine . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.
Preparation Methods
The synthesis of NSC5844 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then subjected to various reaction conditions to achieve the desired purity and form. Industrial production methods for this compound are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
NSC5844 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC5844 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Industry: The compound is utilized in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
NSC5844 is compared with other similar compounds, such as:
Chloroquine: Another 4-aminoquinoline derivative with antimalarial activity.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and immunomodulatory properties.
Mefloquine: A quinoline derivative used as an antimalarial agent.
This compound is unique due to its dual antitumor and antimalarial activities, which are not commonly observed in other similar compounds .
References
Properties
IUPAC Name |
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYXSMMVMVYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278043 | |
| Record name | NSC5844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140926-75-6 | |
| Record name | NSC5844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





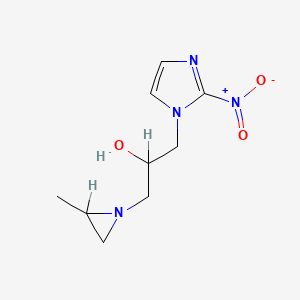

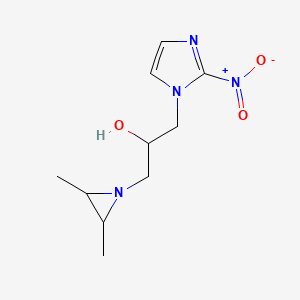
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
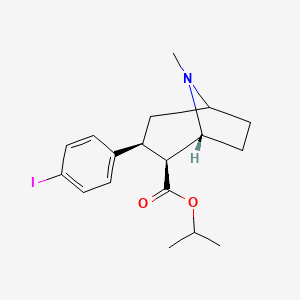

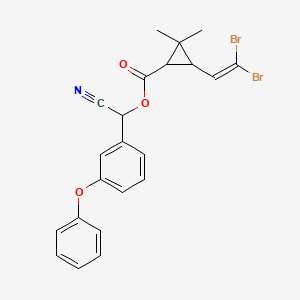
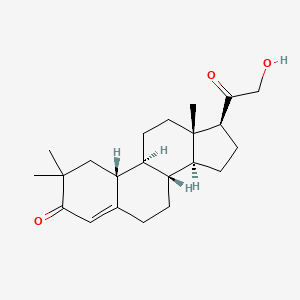
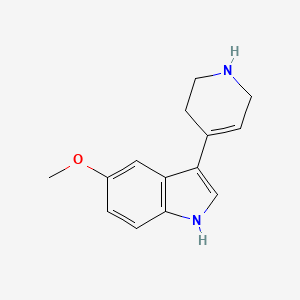
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
